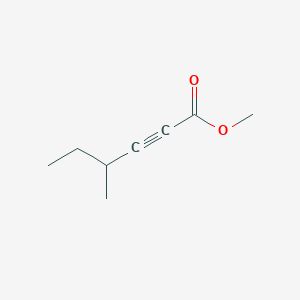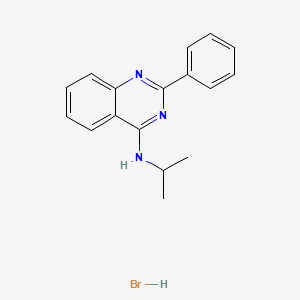
(2,3,6-Trichlorophenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,6-Trichlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11Cl3Si. It is characterized by the presence of a trichlorophenyl group attached to a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,6-Trichlorophenyl)trimethylsilane typically involves the reaction of 2,3,6-trichlorophenol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,6-Trichlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the trichlorophenyl group can lead to the formation of less chlorinated phenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various silyl ethers or silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of less chlorinated phenyl derivatives.
Applications De Recherche Scientifique
(2,3,6-Trichlorophenyl)trimethylsilane has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,3,6-Trichlorophenyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted reactions during synthesis. Additionally, the trichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4,6-Trichlorophenyl)trimethylsilane
- (2,3,5-Trichlorophenyl)trimethylsilane
- (2,3,6-Trichlorophenyl)triethylsilane
Uniqueness
(2,3,6-Trichlorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The trimethylsilyl group also provides distinct properties, such as increased hydrophobicity and stability, compared to other similar compounds .
Propriétés
Numéro CAS |
20082-68-2 |
|---|---|
Formule moléculaire |
C9H11Cl3Si |
Poids moléculaire |
253.6 g/mol |
Nom IUPAC |
trimethyl-(2,3,6-trichlorophenyl)silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3 |
Clé InChI |
OOWHWICOOPIEKX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=CC(=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



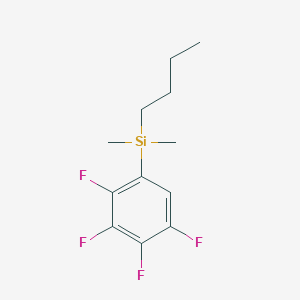


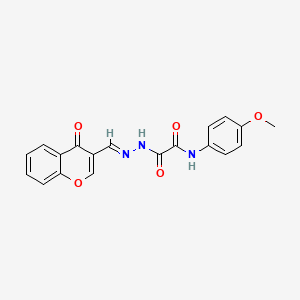
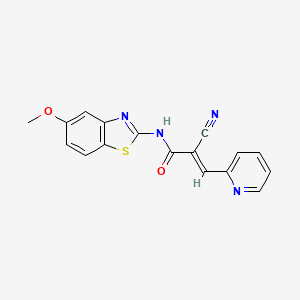
![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)





